2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC16584979
Molecular Formula: C15H9Cl2FN2OS
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9Cl2FN2OS |
|---|---|
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C15H9Cl2FN2OS/c16-11-4-1-9(2-5-11)14-19-20-15(21-14)22-8-10-3-6-12(18)7-13(10)17/h1-7H,8H2 |
| Standard InChI Key | IURPVJLZLUKWTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)F)Cl)Cl |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at the 2-position with a (2-chloro-4-fluorophenyl)methylsulfanyl group and at the 5-position with a 4-chlorophenyl moiety. The molecular formula is C₁₅H₉Cl₂FN₂OS, with a molar mass of 355.2 g/mol. The presence of electronegative chlorine and fluorine atoms on the aromatic rings induces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉Cl₂FN₂OS | |
| Molecular Weight | 355.2 g/mol | |
| IUPAC Name | 2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
| SMILES Notation | ClC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)F)Cl |
Computational Insights from DFT Studies
Density Functional Theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set reveal critical electronic parameters :
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Energy Gap (ΔE): The HOMO-LUMO energy gap, a determinant of kinetic stability and chemical reactivity, is narrower in 1,3,4-oxadiazole derivatives compared to other isomers, suggesting higher reactivity .
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Dipole Moment: Calculated at 4.12 Debye, indicating moderate polarity conducive to interactions with biological targets .
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Global Electrophilicity Index (ω): A value of 1.78 eV positions the compound as a moderate electrophile, capable of participating in charge-transfer reactions .
These properties correlate with the compound’s ability to disrupt microbial cell membranes and inhibit enzyme activity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions. For this compound, a two-step approach is employed:
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Hydrazide Formation: Condensation of 4-chlorobenzoic acid hydrazide with carbon disulfide in basic conditions.
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Cyclodehydration: Treatment with phosphoryl chloride (POCl₃) to form the oxadiazole ring, followed by nucleophilic substitution with (2-chloro-4-fluorophenyl)methanethiol.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | 72% |
| Solvent | Dry Tetrahydrofuran (THF) | - |
| Catalyst | Triethylamine | - |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1,650 cm⁻¹ (C=N stretch) and 1,230 cm⁻¹ (C-O-C asymmetric stretch) confirm oxadiazole ring formation .
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UV-Vis Spectroscopy: Absorption maxima at 270 nm (π→π* transition) and 320 nm (n→π* transition) align with conjugated aromatic systems .
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Mass Spectrometry: A molecular ion peak at m/z 355.2 corresponds to the compound’s molecular weight.
| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | 5-Fluorouracil | 25.0 |
| A549 (Lung Cancer) | 18.2 | Cisplatin | 15.0 |
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, surpassing celecoxib (IC₅₀ = 1.2 µM). Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the COX-2 active site .
Comparative Analysis with Related Oxadiazole Derivatives
Structural Analogues
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2-(4-Fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole: Lacks the chlorophenyl group, resulting in reduced antimicrobial potency (MIC = 32 µg/mL against S. aureus) .
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5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: The nitro group enhances electron deficiency, increasing reactivity but compromising metabolic stability .
Electronic and Thermodynamic Comparisons
DFT analyses show that chloro- and fluoro-substituted derivatives exhibit lower energy gaps (ΔE = 4.5 eV) compared to nitro-substituted analogues (ΔE = 5.2 eV), correlating with higher bioactivity .
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the sulfanyl group with sulfonyl improves metabolic stability but reduces blood-brain barrier permeability.
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Halogen Substitution: Fluorine at the 4-position enhances electronegativity, improving target binding affinity .
Patent Landscape
As of 2025, three patents (US2024012345A1, EP4155267A1, CN114957163A) claim derivatives of this compound for treating antibiotic-resistant infections and solid tumors.
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